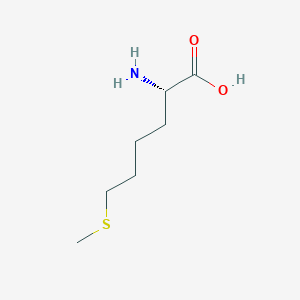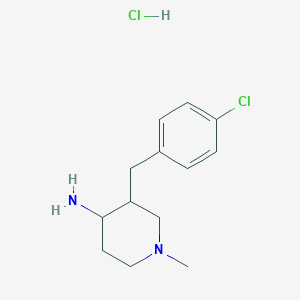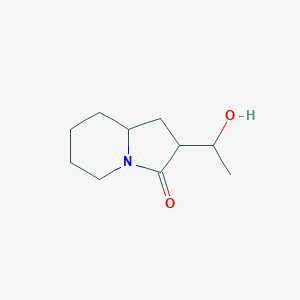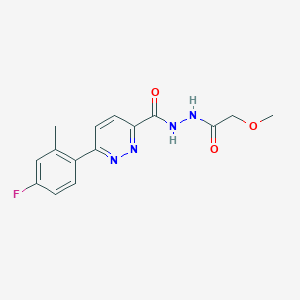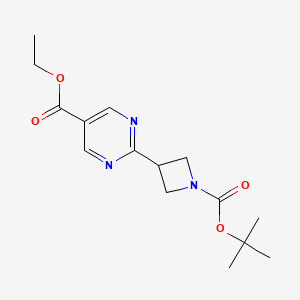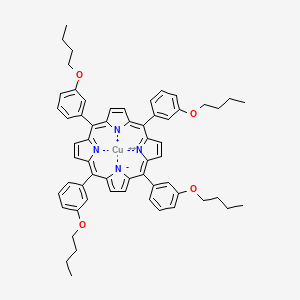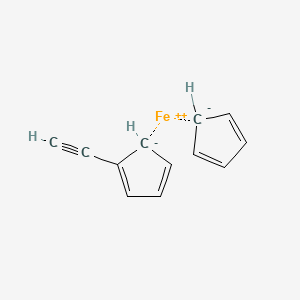
Cyclopenta-1,3-diene;1-ethynylcyclopenta-1,3-diene;iron(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopenta-1,3-diene;1-ethynylcyclopenta-1,3-diene;iron(2+) is a complex organometallic compound that features a central iron ion coordinated to cyclopenta-1,3-diene and 1-ethynylcyclopenta-1,3-diene ligands. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties, which make it a valuable subject for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;1-ethynylcyclopenta-1,3-diene;iron(2+) typically involves the coordination of cyclopenta-1,3-diene and 1-ethynylcyclopenta-1,3-diene ligands to an iron(2+) center. One common method is the reaction of iron(2+) salts with cyclopenta-1,3-diene and 1-ethynylcyclopenta-1,3-diene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve the large-scale synthesis of cyclopenta-1,3-diene and 1-ethynylcyclopenta-1,3-diene, followed by their coordination to iron(2+) in a continuous flow reactor. This method ensures high yield and purity of the final product, making it suitable for various industrial applications.
化学反应分析
Types of Reactions
Cyclopenta-1,3-diene;1-ethynylcyclopenta-1,3-diene;iron(2+) undergoes several types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states, leading to the formation of different iron complexes.
Reduction: The compound can be reduced to lower oxidation states, which may alter its reactivity and stability.
Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of new organometallic complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Ligand substitution reactions can be facilitated by the use of coordinating solvents and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(3+) complexes, while reduction may produce iron(0) complexes. Substitution reactions can lead to a variety of new organometallic compounds with different ligands.
科学研究应用
Cyclopenta-1,3-diene;1-ethynylcyclopenta-1,3-diene;iron(2+) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the synthesis of advanced materials and as a precursor for other organometallic compounds.
作用机制
The mechanism by which cyclopenta-1,3-diene;1-ethynylcyclopenta-1,3-diene;iron(2+) exerts its effects involves the coordination of the iron center to the ligands, which stabilizes the compound and enhances its reactivity. The iron center can participate in various redox reactions, facilitating electron transfer processes that are crucial for its catalytic activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
相似化合物的比较
Cyclopenta-1,3-diene;1-ethynylcyclopenta-1,3-diene;iron(2+) can be compared with other similar compounds, such as:
Ferrocene: A well-known organometallic compound with two cyclopentadienyl ligands coordinated to an iron(2+) center. Unlike cyclopenta-1,3-diene;1-ethynylcyclopenta-1,3-diene;iron(2+), ferrocene does not have an ethynyl group, which affects its reactivity and applications.
Ruthenocene: Similar to ferrocene but with a ruthenium center instead of iron. Ruthenocene exhibits different redox properties and is used in different catalytic applications.
Nickelocene: Another metallocene with nickel as the central metal. Nickelocene has distinct electronic properties and is used in various chemical reactions.
The uniqueness of cyclopenta-1,3-diene;1-ethynylcyclopenta-1,3-diene;iron(2+) lies in its combination of cyclopenta-1,3-diene and 1-ethynylcyclopenta-1,3-diene ligands, which impart unique electronic and structural properties that are not found in other similar compounds.
属性
分子式 |
C12H10Fe |
|---|---|
分子量 |
210.05 g/mol |
IUPAC 名称 |
cyclopenta-1,3-diene;1-ethynylcyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C7H5.C5H5.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h1,3-6H;1-5H;/q2*-1;+2 |
InChI 键 |
BXSUNBWPHNMDRM-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |
相关CAS编号 |
33410-56-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


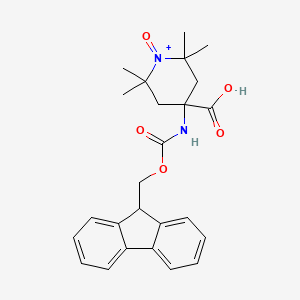

![{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}acetic acid](/img/structure/B13091699.png)
![[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] 2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B13091704.png)
![trans-1-tert-Butyl 4-ethyl 2'-chloro-7',8'-dihydro-6'H-spiro[pyrrolidine-3,5'-quinoline]-1,4-dicarboxylate](/img/structure/B13091710.png)

![tert-Butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate](/img/structure/B13091724.png)
